Cas no 1344830-72-3 (4-(quinolin-4-yl)but-3-en-2-one)
4-(quinolin-4-yl)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Buten-2-one, 4-(4-quinolinyl)-
- 4-(Quinolin-4-yl)but-3-en-2-one
- 4-(quinolin-4-yl)but-3-en-2-one
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- Inchi: 1S/C13H11NO/c1-10(15)6-7-11-8-9-14-13-5-3-2-4-12(11)13/h2-9H,1H3
- InChI Key: MTGHGXCPKQSNIU-UHFFFAOYSA-N
- SMILES: CC(=O)C=CC1C2C(N=CC=1)=CC=CC=2
4-(quinolin-4-yl)but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846304-0.05g |
4-(quinolin-4-yl)but-3-en-2-one |
1344830-72-3 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1846304-0.1g |
4-(quinolin-4-yl)but-3-en-2-one |
1344830-72-3 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1846304-0.25g |
4-(quinolin-4-yl)but-3-en-2-one |
1344830-72-3 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1846304-0.5g |
4-(quinolin-4-yl)but-3-en-2-one |
1344830-72-3 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1846304-1.0g |
4-(quinolin-4-yl)but-3-en-2-one |
1344830-72-3 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1846304-2.5g |
4-(quinolin-4-yl)but-3-en-2-one |
1344830-72-3 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1846304-5.0g |
4-(quinolin-4-yl)but-3-en-2-one |
1344830-72-3 | 5g |
$3645.0 | 2023-06-03 | ||
| Enamine | EN300-1846304-10.0g |
4-(quinolin-4-yl)but-3-en-2-one |
1344830-72-3 | 10g |
$5405.0 | 2023-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345327-50mg |
4-(Quinolin-4-yl)but-3-en-2-one |
1344830-72-3 | 98% | 50mg |
¥28512 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345327-100mg |
4-(Quinolin-4-yl)but-3-en-2-one |
1344830-72-3 | 98% | 100mg |
¥25880 | 2023-04-15 |
4-(quinolin-4-yl)but-3-en-2-one Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 4-(quinolin-4-yl)but-3-en-2-one
Recent Advances in the Study of 4-(quinolin-4-yl)but-3-en-2-one (CAS: 1344830-72-3) in Chemical Biology and Pharmaceutical Research
4-(quinolin-4-yl)but-3-en-2-one (CAS: 1344830-72-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its quinoline core and α,β-unsaturated ketone moiety, exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential as a lead compound for drug development.
One of the key findings in recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(quinolin-4-yl)but-3-en-2-one effectively inhibits the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-(quinolin-4-yl)but-3-en-2-one has shown promising anticancer activity. Research published in Bioorganic & Medicinal Chemistry Letters revealed that the compound induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism involves the activation of caspase-3 and caspase-9, as well as the downregulation of anti-apoptotic proteins such as Bcl-2. These findings highlight its potential as a novel chemotherapeutic agent.
The synthetic optimization of 4-(quinolin-4-yl)but-3-en-2-one has also been a focus of recent studies. A 2022 paper in Organic & Biomolecular Chemistry described an efficient, scalable synthesis route that improves yield and reduces production costs. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.
Despite these promising results, challenges remain in the development of 4-(quinolin-4-yl)but-3-en-2-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic profiling. Ongoing research aims to optimize the compound's properties to enhance its efficacy and safety profile.
In conclusion, 4-(quinolin-4-yl)but-3-en-2-one (CAS: 1344830-72-3) represents a promising candidate for drug development, with demonstrated biological activities and a growing body of research supporting its potential. Future studies should focus on overcoming existing challenges and advancing the compound through the drug development pipeline. The continued exploration of this molecule may yield significant contributions to the fields of chemical biology and pharmaceutical science.
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